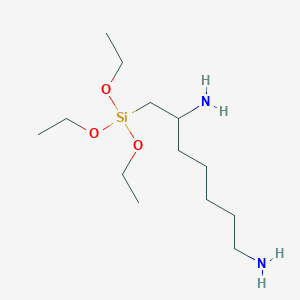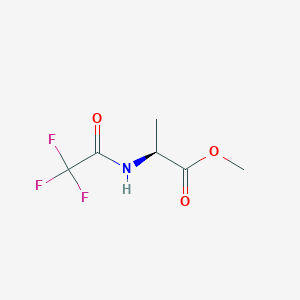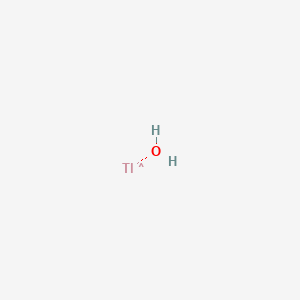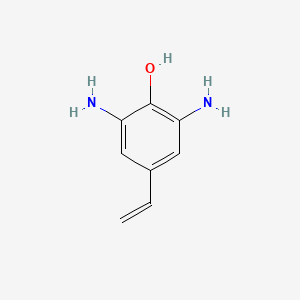![molecular formula C31H19N3O5S B13828184 1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis- CAS No. 39951-80-9](/img/structure/B13828184.png)
1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2,2’-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and benzothiazole moieties, which contribute to its distinct chemical behavior and reactivity.
準備方法
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions that include the activation of carbon-nitrogen triple bonds and the use of various nucleophilic and electrophilic sites . One common synthetic route involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters, leading to the formation of isoindole derivatives . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
1H-Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving nucleophiles, are common and can lead to a wide range of derivatives.
Common reagents used in these reactions include rhodium catalysts, azides, and diazoesters. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have significant applications in scientific research, including:
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores. These fluorophores exhibit aggregation-induced emission, which is modulated by the specific molecular environment . The molecular targets and pathways involved in these processes are primarily related to the interaction of the fluorophores with lipid droplets and other cellular components.
類似化合物との比較
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole and benzothiazole-based compounds. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of isoindole and benzothiazole moieties in 1H-Isoindole-1,3(2H)-dione derivatives contributes to their distinct chemical behavior and applications.
特性
CAS番号 |
39951-80-9 |
|---|---|
分子式 |
C31H19N3O5S |
分子量 |
545.6 g/mol |
IUPAC名 |
2-[[3-(1,3-benzothiazol-2-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]-4-hydroxyphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H19N3O5S/c35-26-18(16-34-30(38)21-9-3-4-10-22(21)31(34)39)13-17(14-23(26)27-32-24-11-5-6-12-25(24)40-27)15-33-28(36)19-7-1-2-8-20(19)29(33)37/h1-14,35H,15-16H2 |
InChIキー |
XSHSFYWQOREZSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)C4=NC5=CC=CC=C5S4)O)CN6C(=O)C7=CC=CC=C7C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
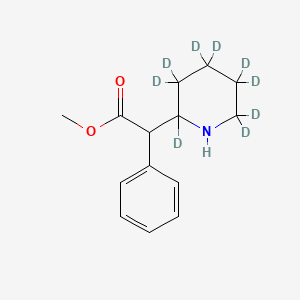
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
